molecular formula C10H16F2O B6610823 3-(4,4-difluorocyclohexyl)-2-methylpropanal CAS No. 2866335-34-2

3-(4,4-difluorocyclohexyl)-2-methylpropanal

Cat. No.: B6610823
CAS No.: 2866335-34-2
M. Wt: 190.23 g/mol
InChI Key: NULYYGKSGLJTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4-Difluorocyclohexyl)-2-methylpropanal, also known as DFCHMP, is a synthetic chemical compound that has been studied for its potential applications in various scientific research areas. DFCHMP is a fluorinated cyclohexyl aldehyde and is a member of the family of aldehyde compounds. It is a colorless liquid with a strong odor and is soluble in water. DFCHMP is used as a synthetic intermediate in the production of pharmaceuticals, fragrances, and other chemicals. In recent years, it has gained attention from the scientific community due to its potential applications in various research areas.

Scientific Research Applications

3-(4,4-difluorocyclohexyl)-2-methylpropanal has been studied for its potential applications in various scientific research areas. It has been used as a precursor for the synthesis of various pharmaceuticals, fragrances, and other chemicals. It has also been used in the synthesis of fluorinated cycloalkanones, which have potential applications in the synthesis of bioactive compounds. Furthermore, it has been used as a starting material in the synthesis of various organofluorine compounds, which have potential applications in materials science and nanotechnology.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4,4-difluorocyclohexyl)-2-methylpropanal in laboratory experiments include its low cost, ease of synthesis, and its wide range of applications. Additionally, it is a relatively non-toxic compound, making it safe to handle in the laboratory. The main limitation of using this compound in laboratory experiments is its lack of specificity. As it is a non-selective inhibitor of certain enzymes, it can potentially interfere with the desired biochemical or physiological processes.

Future Directions

1. Further research into the mechanism of action of 3-(4,4-difluorocyclohexyl)-2-methylpropanal and its effects on the metabolism of drugs.
2. Exploration of potential applications of this compound in the synthesis of bioactive compounds.
3. Investigation of the potential of this compound in the synthesis of organofluorine compounds for use in materials science and nanotechnology.
4. Evaluation of the safety and toxicity of this compound in laboratory experiments.
5. Exploration of the potential of this compound as a therapeutic agent.
6. Investigation of the potential of this compound as a diagnostic tool.
7. Evaluation of the potential of this compound as a tool for the development of new drug delivery systems.
8. Exploration of the potential of this compound in the synthesis of fluorinated cycloalkanones.
9. Investigation of the potential of this compound as an inhibitor of certain enzymes.
10. Exploration of the potential of this compound as an agonist of certain receptors.

Synthesis Methods

3-(4,4-difluorocyclohexyl)-2-methylpropanal can be synthesized via a two-step process. First, 4-chloro-4-fluorocyclohexanone is reacted with 2-methyl-2-propanol in the presence of a base such as sodium hydroxide to form this compound. The second step involves the use of a catalyst such as palladium-on-carbon to convert the aldehyde into the corresponding alcohol. This reaction is known as the hydrogenation of the aldehyde.

Properties

IUPAC Name

3-(4,4-difluorocyclohexyl)-2-methylpropanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2O/c1-8(7-13)6-9-2-4-10(11,12)5-3-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULYYGKSGLJTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC(CC1)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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